molecular formula C7H9ClF2O2S B2773418 {6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride CAS No. 2010252-59-0

{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride

Cat. No.: B2773418
CAS No.: 2010252-59-0
M. Wt: 230.65
InChI Key: CVKJPYWVTDOZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C7H9ClF2O2S and a molecular weight of 230.66 g/mol . This compound is characterized by its unique bicyclic structure, which includes two fluorine atoms and a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of {6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride typically involves the reaction of a suitable precursor with methanesulfonyl chloride under controlled conditions. The reaction conditions often include the use of a base to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride undergoes various types of chemical reactions, including:

Scientific Research Applications

{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of {6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic applications to create complex molecules .

Comparison with Similar Compounds

{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride can be compared with other similar compounds such as:

The presence of fluorine atoms and the methanesulfonyl chloride group in this compound makes it unique and valuable for specific synthetic applications.

Properties

IUPAC Name

(6,6-difluoro-3-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2O2S/c8-13(11,12)3-4-1-5-6(2-4)7(5,9)10/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKJPYWVTDOZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1C2(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.